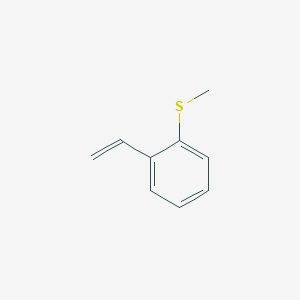

Benzene, 1-ethenyl-2-(methylthio)-

Description

Significance of Organosulfur Compounds in Contemporary Organic Chemistry

Organosulfur compounds, defined as organic molecules containing at least one carbon-sulfur bond, are integral to numerous areas of science and industry. taylorandfrancis.comfiveable.me Their importance stems from the unique properties of the sulfur atom, including its variable oxidation states and its ability to form multiple types of bonds. fiveable.me In nature, these compounds are ubiquitous and essential for life; the amino acids methionine and cysteine, the vitamins thiamine (B1217682) and biotin, and the crucial antioxidant glutathione (B108866) are all organosulfur compounds. wikipedia.orgbritannica.com The characteristic flavors and smells of garlic (allicin) and onions are also due to the presence of these molecules. wikipedia.org

Beyond their biological roles, organosulfur compounds are cornerstones of medicinal and industrial chemistry. taylorandfrancis.combritannica.com Life-saving antibiotics such as penicillin and sulfa drugs contain sulfur, highlighting their therapeutic value. wikipedia.org In the industrial realm, organosulfur compounds are used to produce a wide array of products, from durable polymers like polysulfones to organic solvents like dimethyl sulfoxide (B87167) (DMSO). britannica.com

In the context of chemical synthesis, thioethers (or sulfides), which feature a C-S-C bond, are a particularly important subclass. acsgcipr.org They serve as critical intermediates and building blocks for creating more complex molecules. researchgate.netcornell.edu The formation of the thioether linkage is a fundamental transformation in organic synthesis, with numerous methods developed for its construction. acsgcipr.org The reactivity of the sulfur atom in a thioether allows for further functionalization, such as oxidation to sulfoxides and sulfones, which are themselves valuable functional groups. acsgcipr.org This versatility makes organosulfur compounds, and specifically thioethers, valued reagents for chemists seeking to synthesize novel compounds with tailored properties. britannica.com

Overview of Vinyl Aromatic Systems as Precursors in Advanced Synthesis

Vinyl aromatic systems, of which styrene (B11656) is the simplest and most well-known example, are organic compounds featuring a vinyl group (–CH=CH₂) attached to an aromatic ring. youtube.com These molecules are of immense importance, primarily as monomers in the polymer industry. nih.govacs.org Polystyrene, a polymer derived from styrene, is a ubiquitous material found in countless consumer products. nih.govdrpress.org By making chemical modifications to styrene monomers, polymers with unique and improved physical and chemical properties, such as enhanced heat resistance, can be produced. nih.govacs.org

The synthetic utility of vinyl aromatic systems extends far beyond polymerization. The carbon-carbon double bond of the vinyl group is a site of high reactivity, making these compounds valuable precursors in advanced organic synthesis. researchgate.net This double bond can readily participate in a wide range of chemical transformations, including additions, cyclizations, and cross-coupling reactions. researchgate.netresearchgate.net For instance, vinyl groups can be converted into other functional groups, used to build complex ring systems, or serve as a handle for attaching other molecular fragments. uvm.edunih.gov

Furthermore, vinyl groups can be installed onto aromatic rings through various synthetic methods, and they serve as precursors for organoboron species, which are highly versatile intermediates in Suzuki-Miyaura cross-coupling reactions. mdpi.com The development of efficient routes to functionalized styrene derivatives is a significant area of research, as these molecules are key building blocks for pharmaceuticals, functional materials, and other high-value chemical products. nih.govacs.org

Positioning of Benzene (B151609), 1-ethenyl-2-(methylthio)- within the Landscape of Organosulfur and Vinyl Aromatic Chemistry

Benzene, 1-ethenyl-2-(methylthio)-, also known as 2-(methylthio)styrene, is a molecule that uniquely combines the key features of both an organosulfur compound and a vinyl aromatic system. It possesses a styrene backbone, which provides a reactive vinyl group suitable for polymerization and other synthetic transformations, and a methylthioether group attached to the ortho position of the benzene ring. guidechem.com This specific substitution pattern distinguishes it from its meta and para isomers and imparts a distinct set of chemical properties.

The presence of the methylthioether group, a thioether, places this compound firmly within the class of organosulfur molecules. taylorandfrancis.comwikipedia.org This functional group influences the electronic nature of the aromatic ring and the vinyl moiety. The sulfur atom's lone pairs of electrons can interact with the aromatic π-system, affecting the molecule's reactivity in electrophilic substitution reactions. Furthermore, the thioether can be oxidized to the corresponding sulfoxide or sulfone, opening pathways to new derivatives with different electronic and steric properties. acsgcipr.org

As a derivative of styrene, Benzene, 1-ethenyl-2-(methylthio)- is a potential monomer for creating functional polymers. nih.govacs.org The incorporation of the methylthio group into a polymer chain could confer unique properties, such as altered refractive index, thermal stability, or affinity for metal surfaces. The ortho-positioning of the methylthio group relative to the vinyl group may also introduce specific steric constraints or intramolecular interactions that could influence the stereochemistry of polymerization. This structural feature could be exploited in asymmetric synthesis or in the design of specialized ligands for catalysis, where the sulfur atom could coordinate to a metal center and direct the outcome of a reaction.

The synthesis of this molecule can be approached using established methods for forming thioethers and styrene derivatives. cornell.edunih.govnih.gov Its structure represents a convergence of two major fields of organic chemistry, making it a valuable substrate for exploring new chemical reactivity and developing novel materials.

Chemical Compound Data

Below are tables detailing the computed properties of Benzene, 1-ethenyl-2-(methylthio)- and its isomers, as well as a list of all chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of (Methylthio)styrene Isomers

| Property | Benzene, 1-ethenyl-2-(methylthio)- | Benzene, 1-ethenyl-4-(methylthio)- | Benzene, [2-(methylthio)ethenyl]-, (E)- |

|---|---|---|---|

| IUPAC Name | 1-ethenyl-2-methylsulfanylbenzene | 1-ethenyl-4-methylsulfanylbenzene nih.gov | [(E)-2-methylsulfanylethenyl]benzene nih.gov |

| CAS Number | 7715-02-8 guidechem.com | 18760-11-7 nih.gov | 35822-50-5 nih.gov |

| Molecular Formula | C₉H₁₀S guidechem.com | C₉H₁₀S nih.gov | C₉H₁₀S nih.gov |

| Molecular Weight | 150.24 g/mol guidechem.com | 150.24 g/mol nih.gov | 150.24 g/mol nih.gov |

| Monoisotopic Mass | 150.05032149 Da guidechem.com | 150.05032149 Da nih.gov | 150.05032149 Da nih.gov |

| Topological Polar Surface Area | 25.3 Ų guidechem.com | 25.3 Ų nih.gov | 25.3 Ų nih.gov |

| Complexity | 101 guidechem.com | 101 nih.gov | 101 nih.gov |

| Rotatable Bond Count | 2 guidechem.com | 2 nih.gov | 2 nih.gov |

| Hydrogen Bond Donor Count | 0 guidechem.com | 0 nih.gov | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 guidechem.com | 1 nih.gov | 1 nih.gov |

Data for Benzene, 1-ethenyl-2-(methylthio)- is for the general structure as specific isomer data is limited. Properties are computationally derived.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Functional Group/Class |

|---|---|---|

| Allicin | C₆H₁₀OS₂ | Organosulfur Compound |

| Aniline | C₆H₇N | Aromatic Amine |

| Benzene | C₆H₆ | Aromatic Hydrocarbon drpress.org |

| Benzene, 1-ethenyl-2-(methylthio)- | C₉H₁₀S | Thioether, Vinyl Aromatic guidechem.com |

| Benzene, 1-ethenyl-4-(methylthio)- | C₉H₁₀S | Thioether, Vinyl Aromatic nih.gov |

| Benzene, [2-(methylthio)ethenyl]-, (E)- | C₉H₁₀S | Thioether, Vinyl Aromatic nih.gov |

| Biotin (Vitamin B7) | C₁₀H₁₆N₂O₃S | Organosulfur Compound, Vitamin wikipedia.org |

| Cysteine | C₃H₇NO₂S | Amino Acid, Thiol wikipedia.org |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide, Solvent britannica.com |

| Ethylbenzene | C₈H₁₀ | Aromatic Hydrocarbon nih.gov |

| Glutathione | C₁₀H₁₇N₃O₆S | Peptide, Thiol britannica.com |

| Methionine | C₅H₁₁NO₂S | Amino Acid, Thioether wikipedia.org |

| Penicillin | Variable | Antibiotic, Organosulfur Compound wikipedia.org |

| Phenol | C₆H₆O | Alcohol, Aromatic |

| Polystyrene | (C₈H₈)n | Polymer nih.gov |

| Styrene | C₈H₈ | Vinyl Aromatic youtube.com |

| Thiamine (Vitamin B1) | C₁₂H₁₇N₄OS⁺ | Organosulfur Compound, Vitamin wikipedia.org |

| Thioanisole (Methyl phenyl sulfide) | C₇H₈S | Thioether nist.gov |

| Toluene | C₇H₈ | Aromatic Hydrocarbon youtube.com |

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYUGSMRAPGEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450751 | |

| Record name | 1-(methylsulfanyl)-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30439-34-0 | |

| Record name | 1-(methylsulfanyl)-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Pathways of Benzene, 1 Ethenyl 2 Methylthio

Ethenyl Group Reactivity in Organosulfur Contexts

The presence of the sulfur atom directly adjacent to the aromatic ring and in proximity to the vinyl group significantly influences the reactivity of the double bond. This is particularly evident in addition and polymerization reactions.

Vinyl sulfides are known to participate in radical-mediated carbon-sulfur bond formation reactions. researchgate.net The addition of a radical to the ethenyl group of a molecule like Benzene (B151609), 1-ethenyl-2-(methylthio)- typically involves an attack on the unsubstituted carbon atom of the double bond. nih.gov This regioselectivity is driven by the formation of a more stable radical intermediate, which is stabilized by the adjacent sulfur atom and the aromatic system. The phenyl group, in particular, can be actively involved in the delocalization of the unpaired electron. nih.gov

The reaction mechanism can be initiated by various methods, including photochemically. For instance, a photochemical, catalyst-free cross-coupling between vinyl halides and thiols proceeds through the formation of vinyl and sulfur-centered radicals. nih.gov In the context of Benzene, 1-ethenyl-2-(methylthio)-, a radical species would add to the vinyl group, and the resulting intermediate could then undergo further reactions. Depending on the reaction conditions and the structure of the radical, competitive pathways such as cyclization or hydrogen abstraction can occur. acs.org For example, radical addition to enynes can lead to stereoselective cyclizations, highlighting the controlled manner in which these reactions can proceed. acs.org

Table 1: Key Features of Radical Reactions Involving Vinyl Sulfides

| Feature | Description | Source(s) |

| Initiation | Can be initiated photochemically or through radical initiators like triethylborane (B153662) (Et3B) with oxygen. | nih.gov, youtube.com |

| Regioselectivity | Radical attack predominantly occurs at the less substituted carbon of the vinyl group to form a more stable radical intermediate. | nih.gov |

| Intermediate Stabilization | The resulting radical is stabilized by the adjacent sulfur atom and any conjugated systems, such as an aromatic ring. | nih.gov |

| Reaction Pathways | Competitive pathways include hydrogen abstraction, cyclization (e.g., 5-exo or 6-endo), and fragmentation, depending on the substrate and conditions. | acs.org |

| Stereoselectivity | Stereoselective outcomes are possible, often influenced by the geometry of the intermediate vinyl radical and subsequent reaction steps. | nih.gov, acs.org |

The electron-donating nature of the thioether group makes the adjacent vinyl group susceptible to cationic polymerization. This process allows for the synthesis of polymers with the sulfur atom incorporated into the polymer backbone or as a pendant group, leading to materials with unique properties.

A sophisticated method for controlling cationic polymerization is the degenerative chain-transfer (DT) process, for which thioethers are highly effective. researchgate.net In this mechanism, a thioether acts as a reversible chain-transfer agent. acs.org The polymerization proceeds via a dynamic equilibrium between a growing carbocationic species and a dormant sulfonium (B1226848) intermediate, which is formed in the presence of a small amount of a cationogen like triflic acid. acs.org, lookchem.com

This reversible activation of the carbon-sulfur bond enables excellent control over polymer chain lengths and results in polymers with narrow molecular weight distributions (MWD), typically around 1.1 to 1.2. acs.org, researchgate.net The thioether moiety within the Benzene, 1-ethenyl-2-(methylthio)- monomer could itself participate in or mediate such a process, controlling the polymerization of its own vinyl groups. The stability and ease of handling of thioethers make this a robust method for creating well-defined polymers. nih.gov The effectiveness of the chain transfer can be influenced by the steric bulk of the substituents on the sulfur atom and the monomer. acs.org, researchgate.net

Achieving control over the stereochemistry (tacticity) of the resulting polymer is crucial as it dictates the material's physical properties. nsf.gov, rsc.org While much research has focused on vinyl ethers, the principles are applicable to vinyl thioether analogs. Catalyst-controlled stereoselective polymerization relies on a chiral catalyst system to bias the stereochemistry of monomer addition to the propagating chain end. nsf.gov, ku.edu

This approach often utilizes a combination of a Lewis acid with a chiral counterion, such as a BINOL-derived phosphoric acid or a TADDOL-derived ligand. nsf.gov, rsc.org, rsc.org This chiral environment overrides the typically weak directing effect of the chain end, allowing for the synthesis of highly isotactic polymers (where the side chains all face the same direction). nsf.gov, ku.edu For a monomer like Benzene, 1-ethenyl-2-(methylthio)-, employing such a catalyst system could lead to the formation of semicrystalline polymers with unique properties derived from their stereoregular structure. nsf.gov

Table 2: Examples of Catalyst Systems for Stereoselective Cationic Polymerization of Vinyl Ether Analogs

| Catalyst System | Monomer Type | Outcome | Source(s) |

| Chiral Phosphoric Acid / Ti Lewis Acid | Vinyl Ethers | Access to a range of isotactic poly(vinyl ether)s with high isotacticity. | nsf.gov, capes.gov.br, hud.ac.uk |

| TADDOL / TiCl₄ | Isobutyl Vinyl Ether (IBVE) | Highly isotactic polymer (m = 90%). | rsc.org, rsc.org |

| TADDOL / TiCl₄ | 2-Phenylethyl Vinyl Ether | Highly isotactic polymer (m = 94%). | rsc.org |

Cationic Polymerization Behavior of Vinyl Thioethers

Reactivity of the Methylthio Moiety in Aromatic Systems

The methylthio group attached to the benzene ring is a key site for chemical modification, particularly oxidation.

Aryl methyl thioethers can be readily oxidized to the corresponding sulfoxides and, upon further oxidation, to sulfones. organic-chemistry.org This transformation significantly alters the electronic properties and steric profile of the sulfur-containing group. The oxidation of the methylthio group in Benzene, 1-ethenyl-2-(methylthio)- would yield Benzene, 1-ethenyl-2-(methylsulfinyl)- (the sulfoxide) and subsequently Benzene, 1-ethenyl-2-(methylsulfonyl)- (the sulfone).

A variety of oxidizing agents can be employed, and the choice of reagent and reaction conditions allows for selective synthesis. organic-chemistry.org, organic-chemistry.org For selective oxidation to the sulfoxide (B87167), reagents such as hydrogen peroxide (H₂O₂) with a catalyst like Sc(OTf)₃ or tantalum carbide are effective, often preventing overoxidation to the sulfone. organic-chemistry.org More powerful oxidizing agents or harsher conditions, such as using excess meta-chloroperoxybenzoic acid (m-CPBA) or H₂O₂ with a niobium carbide catalyst, will typically yield the sulfone. organic-chemistry.org, organic-chemistry.org This stepwise oxidation is a fundamental reaction pathway for organosulfur compounds. rsc.org, nih.gov

Table 3: Common Reagents for the Oxidation of Aryl Thioethers

| Reagent(s) | Product | Key Features | Source(s) |

| H₂O₂ / Tantalum Carbide | Sulfoxide | High yield and selectivity for sulfoxide; catalyst is reusable. | organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | Efficiently affords the corresponding sulfone. | organic-chemistry.org |

| m-CPBA | Sulfoxide or Sulfone | Stoichiometry controls the product; 1 equivalent for sulfoxide, >2 for sulfone. | organic-chemistry.org |

| Selectfluor / H₂O | Sulfoxide or Sulfone | Eco-friendly oxidation with nearly quantitative yields. | organic-chemistry.org |

| H₂O₂ / Sc(OTf)₃ | Sulfoxide | High-yielding, compatible with many protecting groups, minimal overoxidation. | organic-chemistry.org |

Ligand Coordination Chemistry of Aromatic Thioethers with Transition Metals

Aromatic thioethers, including "Benzene, 1-ethenyl-2-(methylthio)-", exhibit a rich coordination chemistry with transition metals. The sulfur atom in the thioether group can donate its electron pair to a metal center, forming a coordinate bond. This interaction is fundamental to the role of thioethers as ligands in catalysis. The coordination can be monodentate, through the sulfur atom alone, or part of a larger chelating system where other atoms in the ligand also bind to the metal.

In the context of catalysis, the thioether functionality serves as a Lewis base, donating electron density to a Lewis acidic metal center. This interaction is crucial in numerous transition-metal-catalyzed reactions. nih.gov The coordination of the thioether to the metal can influence the electronic properties of the metal center, thereby modulating its reactivity and selectivity. For instance, in palladium-catalyzed reactions, the coordination of a thioether can facilitate oxidative addition and reductive elimination steps, which are key processes in many catalytic cycles. nih.gov

The Lewis basicity of the sulfur atom in aromatic thioethers allows them to act as effective ligands, stabilizing the transition metal catalyst and influencing the stereochemical outcome of reactions. This property is not only relevant in transition-metal catalysis but also has implications in organocatalysis, where the thioether can interact with and activate organic molecules.

One of the most significant applications of the thioether group in "Benzene, 1-ethenyl-2-(methylthio)-" is its role as a directing group in transition metal-catalyzed C-H activation. nih.gov The sulfur atom can coordinate to the metal center, positioning it in close proximity to a specific C-H bond on the aromatic ring. This chelation effect facilitates the cleavage of the otherwise unreactive C-H bond, leading to the formation of a carbon-metal bond. This process, known as cyclometalation, is a key step in many C-H functionalization reactions.

The thioether group's ability to direct C-H activation has been exploited in a variety of transformations, including olefination, arylation, and acylation of arenes. nih.govresearchgate.net For example, in palladium-catalyzed C-H olefination, the thioether directs the palladium catalyst to the ortho-C-H bond of the benzene ring, enabling the introduction of an alkene moiety at that position. researchgate.net This directing group strategy offers a powerful tool for the regioselective functionalization of aromatic compounds, providing access to complex molecules that would be difficult to synthesize using traditional methods. nih.gov The formation of a stable five-membered metallacycle intermediate is often proposed as the key to this directed transformation. nih.gov

| Catalyst System | Reaction Type | Role of Thioether | Ref. |

| Pd(II)/Chiral Phosphoric Acid | Atroposelective C-H Olefination | Directing Group | nih.gov |

| Ru(η6-C6H6)Cl2 | ortho-C-H Activation with Alkynes | Directing Group | scilit.com |

| Pd(II) | C(sp²)–H Olefination of Unactivated Arenes | Sole Guiding Group | nih.govresearchgate.net |

| Rh(III) | C-H Alkenylation of Indoles | Directing Group | nih.gov |

Advanced Spectroscopic Characterization of Benzene, 1 Ethenyl 2 Methylthio Derivatives and Reaction Intermediates

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Functionalized Thioethers

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. researchgate.net For derivatives of "Benzene, 1-ethenyl-2-(methylthio)-", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals. researchgate.netipb.pt

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information about the electronic environment of the protons. For "Benzene, 1-ethenyl-2-(methylthio)-", the spectrum would show distinct regions for the aromatic protons, the vinyl group protons, and the methyl protons of the thioether group. The aromatic protons typically appear as complex multiplets in the downfield region (δ 7.0-7.6 ppm). The vinyl group protons exhibit characteristic splitting patterns (doublet of doublets) due to geminal, cis, and trans couplings. The methyl protons of the S-CH₃ group would appear as a sharp singlet in the upfield region (around δ 2.4-2.5 ppm). amazonaws.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The aromatic carbons would show signals in the δ 120-140 ppm range, while the vinyl carbons would be found in a similar region, and the methyl carbon would be significantly upfield (around δ 15-20 ppm). amazonaws.comrsc.orgchemicalbook.com

2D NMR Techniques: To resolve ambiguities from 1D spectra, advanced 2D NMR techniques are utilized. routledge.comunimi.it

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of proton networks within the vinyl and aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is crucial for establishing the connectivity between the vinyl group, the methylthio group, and the benzene (B151609) ring. For instance, correlations would be expected between the methyl protons and the aromatic carbon to which the sulfur is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to determine the preferred conformation of the molecule, for example, the spatial relationship between the vinyl group and the methylthio group.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 1-ethenyl-2-(methylthio)- in CDCl₃.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| -SCH₃ | ~2.45 (s) | ~15.5 | Singlet, 3H. amazonaws.com |

| Vinyl -CH= | ~6.7-7.0 (dd) | ~135.0 | Complex splitting due to coupling with geminal and cis/trans protons. |

| Vinyl =CH₂ | ~5.3-5.8 (m) | ~115.0 | Two distinct signals for the two geminal protons. |

| Aromatic C1 | - | ~138.0 | Quaternary carbon attached to the vinyl group. |

| Aromatic C2 | - | ~137.0 | Quaternary carbon attached to the sulfur atom. |

Mass Spectrometry (MS) Approaches for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov For "Benzene, 1-ethenyl-2-(methylthio)-", MS is invaluable for confirming the product's identity and for monitoring the progress of its synthesis.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (C₉H₁₀S, MW = 150.24 g/mol ). High-resolution mass spectrometry (HRMS) can determine the exact mass to within a few parts per million, which allows for the unambiguous determination of the molecular formula. acs.org

Fragmentation Pattern: The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for "Benzene, 1-ethenyl-2-(methylthio)-" would likely involve:

Loss of a methyl radical (•CH₃) from the thioether group to form a stable thionium (B1214772) ion [M-15]⁺.

Loss of a thioformyl (B1219250) radical (•CHS) or related fragments.

Cleavage of the vinyl group.

Fragmentation of the aromatic ring, characteristic of substituted benzenes.

Reaction Monitoring: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in monitoring the progress of chemical reactions in real-time. nih.govnih.govresearchgate.net For instance, in a Heck coupling reaction to synthesize this compound, LC-MS could be used to track the disappearance of starting materials and the appearance of the desired product. acs.orgresearchgate.netresearchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. acs.orgrsc.org Analysis of reaction intermediates is also possible, providing crucial mechanistic insights. researchgate.net

Interactive Table: Expected Mass Spectrometry Fragments for Benzene, 1-ethenyl-2-(methylthio)-.

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 150 | [M]⁺ | [C₉H₁₀S]⁺ | Molecular Ion |

| 135 | [M - CH₃]⁺ | [C₈H₇S]⁺ | Loss of a methyl radical. |

| 121 | [M - C₂H₅]⁺ or [C₇H₅S]⁺ | [C₇H₅S]⁺ | Loss of an ethyl radical or rearrangement and loss. |

| 104 | [M - CH₂S]⁺ | [C₈H₈]⁺ | Loss of thioformaldehyde, corresponds to styrene (B11656) ion. researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a molecule. copernicus.orgcopernicus.org

Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule. copernicus.orgcdnsciencepub.comminsky.ai For "Benzene, 1-ethenyl-2-(methylthio)-", the IR spectrum would display characteristic absorption bands for its key functional groups. The disappearance of certain reactant bands (e.g., C-Br stretch if starting from 2-bromostyrene) and the appearance of product bands can be used to monitor reaction progress. researchgate.netresearchgate.net

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

Vinyl C-H Stretch: Also found above 3000 cm⁻¹.

Aliphatic C-H Stretch (methyl): Found just below 3000 cm⁻¹.

C=C Stretch (Aromatic & Vinyl): A series of bands in the 1630-1450 cm⁻¹ region. researchgate.netresearchgate.net The vinyl C=C stretch is often a sharp peak around 1630 cm⁻¹. researchgate.net

C-S Stretch: This vibration for thioethers typically appears as a weak to medium band in the 600-800 cm⁻¹ region. cdnsciencepub.com

Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. royalholloway.ac.ukroyalholloway.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations. rsc.org

C-S and S-S Stretching: The C-S stretching region is a characteristic feature in the Raman spectra of thioethers. royalholloway.ac.uk

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring gives a strong, sharp signal around 1000 cm⁻¹.

C=C Double Bonds: The vinyl and aromatic C=C stretching vibrations are also Raman active and often produce strong signals.

Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Hyper-Raman Scattering (SEHRS) are advanced techniques that can provide enhanced signals for molecules adsorbed on metal surfaces, offering insights into molecule-surface interactions. nih.govacs.org

Interactive Table: Characteristic Vibrational Frequencies for Benzene, 1-ethenyl-2-(methylthio)-.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | |

| Vinyl C=C-H Stretch | 3080-3010 | 3080-3010 | |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | From the -SCH₃ group. acs.org |

| Vinyl C=C Stretch | ~1630 | ~1630 | Strong in Raman, medium in IR. researchgate.netchemicalbook.com |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 | A series of characteristic bands. researchgate.net |

| C-H Bending (out-of-plane) | 990, 910 | Weak | Characteristic of vinyl group. nist.gov |

Electronic Spectroscopy (UV-Vis) for Probing Conjugation and Electronic Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com This technique is particularly useful for studying conjugated systems. libretexts.org

In "Benzene, 1-ethenyl-2-(methylthio)-", the π-electron systems of the benzene ring and the vinyl group are conjugated. Furthermore, the non-bonding lone pair electrons on the sulfur atom can also participate in this conjugation. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

π → π* Transitions: The primary absorption bands in the UV-Vis spectrum of this compound will be due to π → π* transitions within the extended conjugated system. libretexts.orgtruman.edu The presence of the methylthio group, an auxochrome, typically causes a red shift (bathochromic shift) in the absorption maximum (λ_max) compared to styrene, moving it to a longer wavelength. researchgate.netresearchgate.net

n → π* Transitions: Transitions involving the non-bonding electrons of the sulfur atom (n → π) are also possible. youtube.comtruman.edu These are generally much weaker in intensity than π → π transitions.

The position and intensity of the absorption bands are sensitive to the solvent polarity and the specific substitution pattern on the aromatic ring. nih.gov Studying the UV-Vis spectrum helps to understand the electronic structure and the extent of delocalization in the molecule. nih.gov

Interactive Table: Expected UV-Vis Absorption Data for Benzene, 1-ethenyl-2-(methylthio)-.

| Compound | Expected λ_max (nm) | Transition Type | Notes |

|---|---|---|---|

| Styrene | ~245 nm, ~282 nm | π → π* | For comparison. libretexts.org |

| Thioanisole | ~255 nm | π → π* | Shows the effect of the -SCH₃ group on the benzene chromophore. researchgate.net |

Emerging Research Directions and Future Perspectives for Vinyl Thioaromatics

Development of Novel Catalytic Systems Utilizing Thioether Ligands

The field of homogeneous catalysis is witnessing a paradigm shift with the increasing use of ligands containing "soft" donor atoms like sulfur. bohrium.com Historically overlooked in favor of phosphorus and nitrogen-based ligands, thioethers are now recognized for their unique ability to stabilize transition metal centers and modulate their catalytic activity. bohrium.comthieme-connect.com The thioether group in vinyl thioaromatics can act as a hemilabile ligand, a property that is crucial for enhancing catalytic efficiency. rsc.orgwikipedia.org

Hemilability refers to the reversible coordination of one donor group of a polydentate ligand. wikipedia.org In a thioether-functionalized ligand, the sulfur atom can readily dissociate from the metal center, creating a vacant coordination site for substrate binding, and then re-coordinate to facilitate product release. rsc.orgwikipedia.org This "on/off" mechanism can lower the activation energy of catalytic cycles, leading to faster turnover rates. wikipedia.org

Research has demonstrated the effectiveness of thioether-containing ligands in a variety of transition-metal-catalyzed reactions. Bidentate ligands featuring N-heterocyclic carbene (NHC) and thioether moieties have shown high performance in palladium-catalyzed arylations. nih.gov Similarly, rhodium(I) complexes with hemilabile thioether-functionalized NHC ligands are effective catalysts for [2+2+2] cycloaddition reactions, a process that benefits from the ligand's ability to modulate electron density at the metal center. nih.gov

Furthermore, the thioether group itself can serve as a directing group in C–H activation reactions. This strategy allows for the selective functionalization of otherwise unreactive C–H bonds located ortho to the thioether. nih.govscilit.com Palladium-catalyzed atroposelective C–H olefination has been achieved using thioethers as directing groups, enabling the synthesis of axially chiral biaryls with high enantioselectivity. nih.gov

Table 1: Performance of Thioether-Containing Ligands in Catalysis

| Catalyst System | Reaction Type | Key Feature of Thioether Ligand | Substrate Example | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Palladium / Thioether-Imidazolinium Carbene | Arylation of Aldehydes | Hemilabile Coordination | Sterically Hindered Aldehydes | High Efficiency | nih.gov |

| Rhodium(I) / Thioether-NHC | [2+2+2] Cycloaddition | Hemilability, Electron Modulation | 1,5-Bisallenes and Alkynes | High (98:2 trans/cis ratio) | nih.gov |

| Palladium / Chiral Phosphoric Acid | Atroposelective C–H Olefination | Directing Group | N-aryl Indoles | Up to 99% ee | nih.gov |

| Ruthenium(II) / Thioether-NHC | β-alkylation of Alcohols | Ligand Modification Effects | Secondary Alcohols | High Selectivity | researchgate.net |

Advanced Polymer Architectures via Controlled Polymerization Techniques

Vinyl thioaromatics are attractive monomers for creating functional polymers with unique optical, electronic, and self-assembly properties. Controlled polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are instrumental in synthesizing well-defined polymers from these monomers. sigmaaldrich.com RAFT polymerization allows for precise control over molecular weight, dispersity, and polymer architecture (e.g., block, graft, star polymers). mdpi.com

The success of RAFT polymerization hinges on the selection of a suitable RAFT agent, which typically consists of a thiocarbonylthio group. mdpi.com For vinyl monomers like styrenes and vinyl esters, xanthates and dithiocarbamates are often effective RAFT agents. mdpi.comresearchgate.net Although specific studies on "Benzene, 1-ethenyl-2-(methylthio)-" are nascent, the principles established for structurally similar monomers like styrene (B11656) and vinyl acetate (B1210297) provide a strong foundation. For instance, the polymerization of vinyl acetate has been well-controlled using specific xanthates, yielding polymers with low dispersity (Đ < 1.4). rsc.org

The incorporation of thioether functionality into the polymer backbone or as pendant groups can impart valuable properties. These include a high refractive index, metal-binding capabilities for creating hybrid materials, and redox activity. The synthesis of styrenic polymers with pendant thioether groups has been demonstrated, which can then be used to anchor nanoparticles, creating advanced composite materials. researchgate.net Furthermore, the "living" nature of RAFT polymerization allows for the creation of complex architectures, such as block copolymers, by sequential monomer addition. rsc.org For example, a poly(vinyl acetate) chain synthesized via RAFT can be chain-extended with another monomer to create a well-defined block copolymer. rsc.org

Table 2: RAFT Polymerization of Vinyl Monomers

| Monomer | RAFT Agent Type | Initiator | Resulting Polymer (Example) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Vinyl Acetate (VAc) | Xanthate (Protected Alkyne-Terminated) | AIBN | PVAc | < 1.4 | rsc.org |

| Methyl Methacrylate (MMA) | Trithiocarbonate | AIBN | PMMA | 1.07 | sigmaaldrich.com |

| Vinyl Acetate (VAc) | Dithiocarbamate | AIBN | PVAc | 1.25 | sigmaaldrich.com |

| N-Vinyl Pyrrolidone (NVP) | Dithiocarbamate | AIBN | PNVP | N/A |

Synthesis of Complex Molecules with Thioether-Functionalized Aromatic Cores

The dual functionality of vinyl thioaromatics makes them powerful intermediates for the synthesis of complex organic molecules. The vinyl group and the thioether-functionalized aromatic core can undergo a wide range of selective chemical transformations. nih.govacs.org

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and vinyl thioaromatics can participate as coupling partners. acs.org The vinyl group can engage in reactions like Heck and Suzuki couplings. nih.govacs.org For instance, a recently developed vinyl thianthrenium salt, prepared from ethylene, has proven to be a versatile reagent in palladium-catalyzed Suzuki cross-coupling reactions. nih.govacs.org Similarly, the C-S bond of aryl thioethers can be activated and cleaved in nickel-catalyzed cross-coupling reactions with Grignard reagents, allowing for the modification of sulfur-containing molecules. rsc.org Palladium-catalyzed cross-coupling of thiols with aromatic electrophiles is also a reliable method for synthesizing aryl thioethers. nih.govacs.org

The thioether moiety can be used to direct C–H functionalization at specific positions on the aromatic ring, providing a pathway to elaborate molecular complexity. nih.gov Rhodium-catalyzed C–H alkenylation of thioether-bearing arenes has been demonstrated to occur selectively at the ortho position. nih.gov This method allows for the direct installation of new carbon-carbon bonds, bypassing the need for pre-functionalized substrates.

Furthermore, the thioether itself can be a target for modification. For example, oxidation of the thioether to a sulfoxide (B87167) or sulfone can alter the electronic properties of the molecule and introduce new reactive handles. This versatility allows for the construction of a diverse array of complex structures, including those found in pharmaceuticals and functional materials, from a common vinyl thioaromatic precursor. nih.govrsc.org

Table 3: Synthetic Transformations of Thioether-Functionalized Aromatics

| Reaction Type | Catalyst/Reagent | Transformation | Significance | Reference |

|---|---|---|---|---|

| C–S Cross-Coupling | Pd-catalyst / Monophosphine Ligands | Aryl Halide + Thiol → Aryl Thioether | Mild conditions, broad scope | nih.govacs.org |

| C–S Bond Cleavage/Coupling | Ni-catalyst / Grignard Reagent | Aryl Thioether + Alkyl-MgX → Aryl-Alkyl | Modification of S-containing molecules | rsc.org |

| Directed C–H Alkenylation | Rh-catalyst | Thioether-directed olefination of arenes | Direct functionalization of C-H bonds | nih.gov |

| Hydrothiolation of Alkynes | Calcium Carbide | Disulfide + CaC2 → Vinyl Thioether | Inexpensive protocol for vinyl thioethers | researchgate.net |

Bio-inspired and Green Chemistry Approaches in Thioether Synthesis and Application

In line with the growing demand for sustainable chemical processes, research is actively exploring bio-inspired and green chemistry routes for the synthesis and application of thioethers. Nature provides elegant examples of thioether bond formation, often occurring under mild, aqueous conditions. For instance, a class of enzymes known as radical S-adenosylmethionine (SAM) enzymes catalyze the insertion of sulfur into unreactive C-H bonds to form thioether cross-links in bioactive peptides and cofactors like biotin. nih.govwikipedia.org These enzymatic systems offer inspiration for developing novel, selective catalysts that operate under environmentally benign conditions.

Green chemistry approaches to C–S bond formation are gaining significant traction. These methods aim to reduce waste, avoid hazardous reagents, and improve atom economy. acs.org Recent developments include visible-light-driven, photocatalytic methods that enable C–S bond formation without the need for transition metals or harsh oxidants. acs.orgresearchgate.net Another innovative strategy is the electrochemical coupling of CO2 and sulfite (B76179) on copper-based catalysts to form C–S bonds, utilizing abundant and inexpensive feedstocks. chemrxiv.orgchemrxiv.org Thiol-free methods are also being developed, using reagents like xanthates or tetramethylthiourea (B1220291) as sulfur sources, which circumvents the use of volatile and malodorous thiols. mdpi.comnih.gov

The principles of green chemistry are also being applied to the synthesis of vinyl thioaromatics themselves. For example, using calcium carbide as a solid, easy-to-handle source of acetylene (B1199291) for the hydrothiolation of disulfides presents a safer and more practical alternative to using high-pressure acetylene gas. researchgate.net Similarly, the use of water extract of rice straw ash as a green solvent and catalyst for vinyl sulfide (B99878) synthesis has been reported. researchgate.net These bio-inspired and green approaches not only offer more sustainable pathways to valuable thioether-containing molecules but also open up new possibilities for their application in fields like biomedicine, where biocompatibility and reduced environmental impact are paramount. nih.gov

Q & A

Q. What are the common synthetic routes for Benzene, 1-ethenyl-2-(methylthio)-?

The synthesis of Benzene, 1-ethenyl-2-(methylthio)- (C₉H₈S, CAS 78905-08-5) typically involves substitution or coupling reactions. For example:

- Thiol-ene coupling : Reacting a methylthiol-containing precursor with a vinyl-substituted benzene under radical initiation.

- Nucleophilic substitution : Using 2-iodobenzene derivatives with methylthiol groups and vinyl Grignard reagents .

- Diazotization : Analogous to methods used for 3-Chloro-2-methylphenyl methylsulfide (CAS 82961-52-2), where diazonium intermediates are coupled with thiols .

Key reagents : Sodium borohydride (reduction), potassium permanganate (oxidation), and halogenated precursors (e.g., chloro derivatives) .

Q. How is the structure of Benzene, 1-ethenyl-2-(methylthio)- characterized?

Structural elucidation employs:

- GC-MS : For molecular weight confirmation (C₉H₈S; MW 148.22) and fragmentation patterns .

- NMR : ¹H/¹³C NMR to identify vinyl protons (δ 5.0–6.5 ppm) and methylthio groups (δ 2.5–3.0 ppm).

- FT-IR : Peaks at ~2550 cm⁻¹ (S-CH₃ stretch) and 1600–1650 cm⁻¹ (C=C vinyl stretch) .

- InChIKey : Unique identifier (e.g., BWRWWBWZSDMTFX-FPLPWBNLSA-N for structurally related compounds) .

Q. Table 1: Key Analytical Data

| Property | Value/Technique | Source |

|---|---|---|

| Molecular Formula | C₉H₈S | |

| CAS Registry Number | 78905-08-5 | |

| InChIKey | Refer to NIST databases |

Advanced Research Questions

Q. What computational methods are used to study the electronic properties of Benzene, 1-ethenyl-2-(methylthio)-?

Advanced studies utilize:

- Density Functional Theory (DFT) : To calculate bond dissociation energies, HOMO-LUMO gaps, and charge distribution. For example, methylthio groups induce electron-withdrawing effects, altering aromatic ring reactivity .

- Thermochemical Data : Enthalpy of formation (ΔfH°gas) and reaction free energy (ΔrG°) from NIST databases predict stability under synthetic conditions .

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility of the vinyl-thioether moiety .

Q. How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

The methylthio (-SMe) group:

- Steric Effects : Hinders electrophilic substitution at the ortho position due to bulkiness.

- Electronic Effects : Acts as a weak electron-withdrawing group via inductive effects, directing reactions to meta/para positions.

- Catalytic Intermediates : In Pd-mediated couplings, -SMe can coordinate to metals, altering catalytic cycles (e.g., Suzuki-Miyaura) .

Q. Table 2: Reactivity Comparison with Analogues

| Compound | Reactivity Profile | Reference |

|---|---|---|

| Benzene, 1-ethenyl-2-(methylthio)- | Moderate electrophilic substitution | |

| 1,2,3-Trichloro-4-(methylthio)benzene | Enhanced halogen displacement |

Q. What are the challenges in analyzing byproducts during synthesis?

Byproduct analysis requires:

- High-Resolution MS : To distinguish isomers (e.g., ortho vs. para substitution).

- Chromatographic Separation : HPLC/GC with polar columns to resolve thioether derivatives.

- Contradiction Resolution : Conflicting spectral data (e.g., overlapping NMR peaks) may arise from rotational barriers in the vinyl-thioether group .

Q. How can this compound serve as an intermediate in bioactive molecule synthesis?

The vinyl and thioether moieties enable:

- Antimicrobial Agents : Functionalization to sulfoxides/sulfones enhances activity .

- Polymer Chemistry : Vinyl groups participate in radical polymerization for conductive materials.

- Drug Discovery : Analogues like 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one show antioxidant and anti-inflammatory potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.